3-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a bromine atom, a nitrophenyl group, and a thiadiazole ring
Preparation Methods
The synthesis of 3-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor with thiosemicarbazide under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Bromination: The bromine atom is introduced through bromination of the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS).
Coupling Reaction: The final step involves coupling the thiadiazole derivative with 3-bromobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Chemical Reactions Analysis
3-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of thiadiazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiadiazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
- 3-bromo-N-(3,5-dichlorophenyl)benzamide
- 3-bromo-5-nitrobenzyl alcohol
- 1-bromo-3-nitrobenzene
Properties
IUPAC Name |
3-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4O3S/c16-11-5-1-3-9(7-11)13(21)17-15-19-18-14(24-15)10-4-2-6-12(8-10)20(22)23/h1-8H,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMPKCSBVCVFIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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